molecular formula C20H22FNO4S2 B2675675 (1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706051-16-2

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2675675
CAS No.: 1706051-16-2
M. Wt: 423.52
InChI Key: VDVFQVDBFLDGGP-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H22FNO4S2 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorination

Research has highlighted the use of related compounds in the electrophilic fluorination of organic substrates. For instance, the use of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts has been effective for the fluorination of various organic substrates, including steroidal enol acetates and mildly activated aromatic compounds, with good yields and regioselectivity under mild conditions (G. Lal, 1993).

Site-Selective Fluorination

1-Alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts have been synthesized and used as site-selective electrophilic fluorinating agents. They have been shown to be effective in the fluorination of diethyl sodio(phenyl)malonate and other compounds, demonstrating their utility in organic synthesis (R. Banks et al., 1996).

Synthesis of Bicyclic Compounds

Compounds like methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate have been used to synthesize substituted 3-azabicyclo-[3.3.0]octanes, which involve iodine atom-transfer annulation followed by ionic cyclization (D. Flynn et al., 1992).

Copper-Catalyzed Fluorosulfonylation

Copper-catalyzed fluorosulfonylation of arenediazonium salts using 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adducts has been reported, showing the application of these compounds in novel synthetic methods (Yongan Liu et al., 2020).

Synthesis of Sulfoxides

The synthesis of sulfoxides by the oxidation of sulfides with bromine complex of 1,4-diazabicyclo(2,2,2)octane demonstrates another application in organic synthesis (S. Ōae et al., 1966).

Complexation Studies

Studies have shown the complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes, including diazabicyclo compounds, highlighting the importance of these compounds in host-guest chemistry (H. Bakirci et al., 2005).

Properties

IUPAC Name

3-(benzenesulfonyl)-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S2/c1-14-11-15(21)7-10-20(14)28(25,26)22-16-8-9-17(22)13-19(12-16)27(23,24)18-5-3-2-4-6-18/h2-7,10-11,16-17,19H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVFQVDBFLDGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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